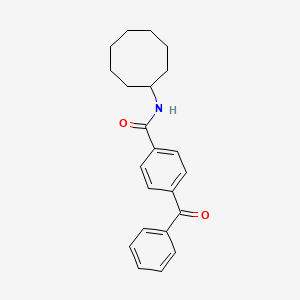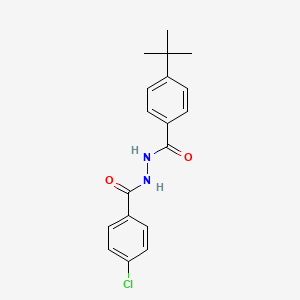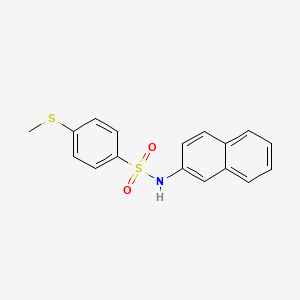![molecular formula C15H16N2O4S B5721811 N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5721811.png)
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Mechanism of Action
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide exerts its pharmacological effects by inhibiting HDACs, particularly HDAC1 and HDAC3. HDACs are enzymes that are involved in the regulation of gene expression by removing acetyl groups from histones. By inhibiting HDACs, N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide promotes the acetylation of histones, leading to changes in gene expression that can inhibit cancer cell growth and survival. N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide also induces the expression of tumor suppressor genes, such as p21 and p53, which are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to induce the expression of tumor suppressor genes, such as p21 and p53, which are involved in cell cycle arrest and apoptosis. N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide also inhibits the expression of genes that promote cancer cell growth and survival, such as Bcl-2 and survivin.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has several advantages as a research tool, including its specificity for HDAC1 and HDAC3, its ability to induce changes in gene expression, and its potential therapeutic applications in cancer treatment. However, there are also some limitations to its use in lab experiments, including its potential toxicity and off-target effects, as well as the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide, including:
1. Further studies to elucidate its mechanism of action and identify potential biomarkers for its therapeutic efficacy.
2. Development of new formulations and delivery methods to improve its pharmacokinetic properties and reduce toxicity.
3. Investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and infectious diseases.
4. Combination therapy with other drugs to enhance its anti-cancer effects and overcome drug resistance.
5. Development of new HDAC inhibitors with improved efficacy and safety profiles.
Synthesis Methods
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with methylsulfonyl chloride, followed by the reaction of the resulting intermediate with 4-aminophenol. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been widely studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast, lung, and prostate cancer. N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide exerts its anti-cancer effects by inhibiting HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDACs, N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide promotes the acetylation of histones, leading to changes in gene expression that can inhibit cancer cell growth and survival.
properties
IUPAC Name |
4-(methanesulfonamido)-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-14-9-7-12(8-10-14)16-15(18)11-3-5-13(6-4-11)17-22(2,19)20/h3-10,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENNRRYIUCKONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide](/img/structure/B5721733.png)



![N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5721747.png)


![N-[2-chloro-5-(propionylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5721768.png)
![2-(3,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5721779.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)ethanimidamide](/img/structure/B5721787.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5721827.png)
